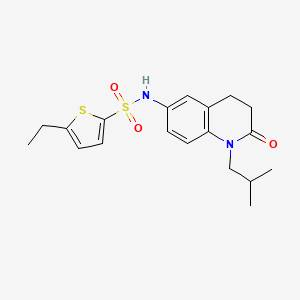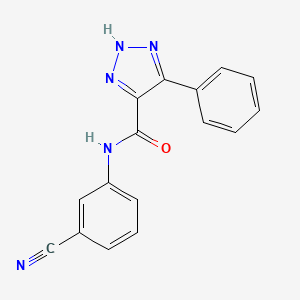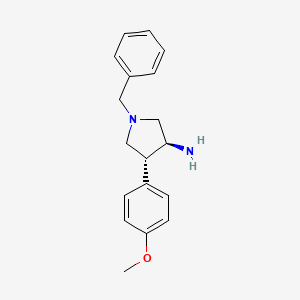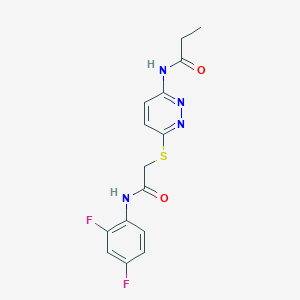![molecular formula C27H21N3OS B2634739 3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034372-46-6](/img/structure/B2634739.png)
3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a complex organic molecule. It contains a pyrrolo[3,2-d]pyrimidin-4-one core, which is a type of heterocyclic compound. This core is substituted with phenyl groups at the 3 and 7 positions, and a (4-vinylbenzyl)thio group at the 2 position .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolo[3,2-d]pyrimidin-4-one core itself is a bicyclic structure with nitrogen atoms at the 3 and 7 positions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the vinyl group in the (4-vinylbenzyl)thio substituent could potentially undergo polymerization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 4-vinylbenzyl chloride, which could potentially be used in the synthesis of this compound, is a colorless liquid .Applications De Recherche Scientifique
Antimicrobial Activities
A study by Mishra (2010) synthesized a series of 2-thioxo-3,7-disubstituted-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4(1H)-ones, which demonstrated mild to moderate antimicrobial activities. This suggests potential applications of similar compounds in developing new antimicrobial agents (Mishra, 2010).
Synthesis Techniques
Khashi et al. (2015) described the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing a method that could potentially be applied to the synthesis of the specified compound for various applications, including material science and drug development (Khashi et al., 2015).
Anti-HIV Activity
Research by Novikov et al. (2004) on new 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one showed virus-inhibiting properties against HIV-1, indicating the potential of similar structures in antiviral therapies (Novikov et al., 2004).
Novel Routes to Pyridino[2,3-d]pyrimidin-4-one Derivatives
Hassneen and Abdallah (2003) explored new routes to synthesize derivatives of pyridino[2,3-d]pyrimidin-4-one, a process that could be relevant for creating derivatives of the compound for various scientific and industrial applications (Hassneen & Abdallah, 2003).
Antimicrobial and Anti-Inflammatory Activities
Mohamed et al. (2009) synthesized certain pyrrole derivatives, including pyrrolo[2,3-d]pyrimidines, that showed potent antimicrobial activity, suggesting the potential use of similar compounds in medical applications (Mohamed et al., 2009).
Orientations Futures
The synthesis and study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug discovery and materials science. Future research could involve exploring the properties and potential uses of this compound, as well as developing more efficient methods for its synthesis .
Propriétés
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3OS/c1-2-19-13-15-20(16-14-19)18-32-27-29-24-23(21-9-5-3-6-10-21)17-28-25(24)26(31)30(27)22-11-7-4-8-12-22/h2-17,28H,1,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFGTQSTOVJRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC=C3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2634658.png)


![N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2634662.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2634664.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide](/img/structure/B2634667.png)



![Methyl 3-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B2634675.png)
![N-[1-(3-Fluorophenyl)piperidin-4-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2634676.png)
